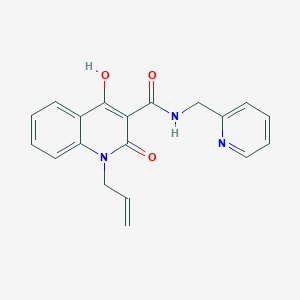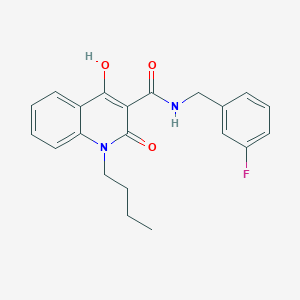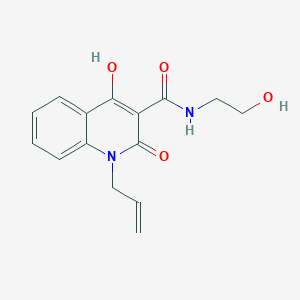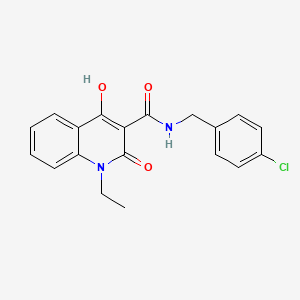
ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate, also known as ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylate (EHOPQ), is a synthetic compound that belongs to the quinolinecarboxylic acid family. It has been widely used in scientific research due to its unique properties and potential applications in various fields, including medicine and agriculture.
作用机制
The mechanism of action of EHOPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
EHOPQ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In animal studies, EHOPQ has been shown to reduce inflammation and protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of EHOPQ is its versatility in terms of its potential applications in various scientific fields. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of EHOPQ is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving EHOPQ. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is its potential use as a plant growth regulator and pesticide. Further studies are needed to fully understand the mechanism of action of EHOPQ and its potential applications in various fields.
In conclusion, EHOPQ is a synthetic compound that has been widely studied for its unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. EHOPQ has shown great promise in several areas of research, and further studies are needed to fully understand its potential applications.
合成方法
EHOPQ can be synthesized through a multistep process that involves the reaction of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid with ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to several purification steps, including recrystallization and column chromatography, to obtain pure EHOPQ.
科学研究应用
EHOPQ has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as an antibacterial and antifungal agent. In agriculture, EHOPQ has been studied for its potential use as a plant growth regulator and as a pesticide.
属性
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1-propylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-9-16-11-8-6-5-7-10(11)13(17)12(14(16)18)15(19)20-4-2/h5-8,17H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDGIBAFDFSHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)

![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)





